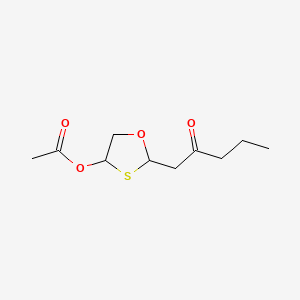

2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate

Beschreibung

Eigenschaften

IUPAC Name |

[2-(2-oxopentyl)-1,3-oxathiolan-4-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4S/c1-3-4-8(12)5-9-13-6-10(15-9)14-7(2)11/h9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVOKHIMPUKEFNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC1OCC(S1)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143446-73-5 | |

| Record name | 5-acetoxy-2-(R,S)butyryloxymethyl-1,3-oxathiolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Pivotal Role of 1,3-Oxathiolane Intermediates in the Stereoselective Synthesis of Lamivudine

Abstract

Lamivudine, the (-)-enantiomer of 2'-deoxy-3'-thiacytidine, stands as a cornerstone in the therapeutic arsenal against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its potent antiviral activity is intrinsically linked to its specific stereochemistry, namely the (2R, 5S) or cis-configuration of the 1,3-oxathiolane ring. Consequently, the stereocontrolled synthesis of this heterocyclic core is the most critical aspect of lamivudine production. This technical guide provides a comprehensive exploration of the synthesis and function of the key 1,3-oxathiolane intermediates that are central to modern, industrially viable routes to lamivudine. While the topic query mentioned 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, extensive review of peer-reviewed literature and patents indicates that the pivotal intermediates in lamivudine synthesis are structurally different. This guide will, therefore, focus on the scientifically established and commercially implemented precursors, detailing the elegant strategies employed to achieve the requisite stereochemical purity. We will dissect the synthesis of these key intermediates, the mechanistic underpinnings of the crucial glycosylation step, and the final transformations to yield the active pharmaceutical ingredient.

The Strategic Imperative: Stereochemistry of Lamivudine

Lamivudine possesses two chiral centers, leading to four possible stereoisomers. The antiviral efficacy resides almost exclusively in the (-)-cis-isomer, which has the (2R, 5S) absolute configuration.[1] The other isomers are significantly less active and can contribute to unwanted toxicity. Therefore, the primary challenge in lamivudine synthesis is the efficient and highly selective production of this single isomer.

Modern synthetic strategies have largely abandoned the resolution of racemic mixtures of the final product in favor of a more elegant approach: the use of a chiral precursor that dictates the stereochemical outcome of the subsequent reactions.[2] This is where the role of the chiral 1,3-oxathiolane intermediate becomes paramount. The most successful and widely adopted industrial syntheses rely on an L-menthol-derived oxathiolane ester to set the two crucial stereocenters.[3][4][5]

The Keystone Intermediate: L-Menthyl (2R,5S)-5-acetoxy-1,3-oxathiolane-2-carboxylate

The cornerstone of modern lamivudine synthesis is a chiral 1,3-oxathiolane derivative that serves as the "sugar" mimic. The most effective and widely used intermediate is L-menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate .[6][7] Let's break down its strategic importance:

-

The 1,3-Oxathiolane Core: This heterocyclic ring replaces the deoxyribose sugar of natural nucleosides.

-

The L-Menthyl Group: This is a chiral auxiliary, derived from the readily available and inexpensive L-menthol. Attached as an ester at the 2-position, its bulky and well-defined stereochemistry directs the formation of the desired stereoisomer during the synthesis of the oxathiolane ring.[3]

-

The Acetoxy Group: Located at the 5-position, the acetate functions as a good leaving group, facilitating the subsequent nucleophilic substitution by the cytosine base during the glycosylation step.[8][9]

-

Stereochemistry: Through a process of crystallization-induced dynamic kinetic resolution, the intermediate can be isolated as a single, highly pure diastereomer, primarily the (2R,5R)-ester of the 5-hydroxy oxathiolane, which is then acetylated to the (2R,5S)-acetoxy derivative.[10][11] This specific configuration is essential for obtaining the final (2R, 5S) stereochemistry of lamivudine.

The overall synthetic strategy is visualized in the workflow below:

Caption: Overall workflow for the stereoselective synthesis of Lamivudine.

Synthesis of the Key Oxathiolane Intermediate

The synthesis of the chiral oxathiolane intermediate is a masterful example of process chemistry, designed for large-scale production with high stereocontrol.[9]

Step 1: Formation of the Hydroxy-Oxathiolane

The synthesis begins with the condensation of L-menthyl glyoxylate monohydrate with 1,4-dithiane-2,5-diol (a dimer of mercaptoacetaldehyde).[5][12] This reaction forms the 1,3-oxathiolane ring. A key feature of this process is the use of a dynamic kinetic resolution (DKR).[11] The reaction initially produces a mixture of four diastereomers. However, under optimized conditions, typically in the presence of an amine base like triethylamine, the isomers can equilibrate. One specific diastereomer, (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester , is significantly less soluble and selectively crystallizes from the reaction mixture, driving the equilibrium towards its formation.[5][] This results in a high yield of a single, desired diastereomer.

Step 2: Acetylation of the Hydroxy Group

The hydroxyl group at the 5-position is then acetylated, typically using acetic anhydride and a base like pyridine.[6] This converts the hydroxyl group into a better leaving group (acetate), activating the intermediate for the subsequent glycosylation reaction. This step proceeds with inversion of stereochemistry at the C5 position, yielding the crucial (2R,5S)-L-Menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate .[7]

The Heart of the Synthesis: The Vorbrüggen Glycosylation

The glycosylation step involves the formation of the crucial C-N bond between the 1,3-oxathiolane ring and the cytosine base. The Vorbrüggen reaction is the most common method employed.[14][15][16]

Mechanism and Stereoselectivity

In this reaction, the acetylated oxathiolane intermediate is reacted with a silylated pyrimidine base, such as N,O-bis(trimethylsilyl)acetamide (BSA) treated cytosine. The reaction is promoted by a Lewis acid.[8][17]

The proposed mechanism is as follows:

-

Activation: The Lewis acid (e.g., SnCl₄, ZrCl₄, or TMSI) coordinates to the oxygen of the acetate group at the C-5 position of the oxathiolane.[8][16]

-

Oxocarbenium Ion Formation: The activated acetate group departs, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. The L-menthyl ester group at the C-2 position plays a crucial role here. It is believed to provide anchimeric assistance, sterically blocking the top (alpha) face of the oxathiolane ring.

-

Nucleophilic Attack: The silylated cytosine then attacks the oxocarbenium ion from the less hindered bottom (beta) face. This stereodirecting effect of the C-2 ester is key to the high cis-selectivity of the reaction.[17]

-

Formation of the Nucleoside: The final protected nucleoside is formed after workup.

Caption: Simplified mechanism of the stereoselective Vorbrüggen glycosylation.

Lewis Acid Catalysts

A variety of Lewis acids have been successfully employed to catalyze this reaction. While classic choices include tin tetrachloride (SnCl₄) and trimethylsilyl triflate (TMSOTf), recent process development has focused on milder and more cost-effective catalysts like zirconium tetrachloride (ZrCl₄).[8] ZrCl₄ has been shown to be highly effective, requiring only catalytic amounts and allowing the reaction to proceed at room temperature with excellent yield and stereoselectivity.[9]

Final Steps to Lamivudine

Following the successful glycosylation, two final steps are required to obtain lamivudine:

-

Reduction of the Ester: The L-menthyl ester at the 2-position is reduced to the required hydroxymethyl group. This is typically achieved using a reducing agent like sodium borohydride (NaBH₄).[12]

-

Deprotection: Any protecting groups on the cytosine base (if used) are removed. Often, the glycosylation is performed on unprotected cytosine, and the final step is simply the reduction. The resulting lamivudine can then be purified by crystallization.

Data and Protocols

Quantitative Data Summary

The following table summarizes representative yields for the key transformations in lamivudine synthesis.

| Step | Reactants | Product | Catalyst/Reagent | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Ring Formation/DKR | L-menthyl glyoxylate, 1,4-dithiane-2,5-diol | (2R,5R)-L-menthyl 5-hydroxy-1,3-oxathiolane-2-carboxylate | Triethylamine | ~88% | >99:1 | [5] |

| Acetylation | (2R,5R)-hydroxy-oxathiolane | (2R,5S)-acetoxy-oxathiolane | Acetic Anhydride, Pyridine | ~95% | N/A | [6] |

| Glycosylation | (2R,5S)-acetoxy-oxathiolane, Silylated Cytosine | Protected Lamivudine Intermediate | ZrCl₄ | ~59% (of cis-isomer) | 98:2 | [9] |

| Reduction | Protected Lamivudine Intermediate | Lamivudine | NaBH₄ | High | N/A | [12] |

Representative Experimental Protocols

Protocol 1: Synthesis of (2R,5R)-L-Menthyl 5-hydroxy-1,3-oxathiolane-2-carboxylate [5]

-

To a solution of L-menthyl glyoxylate monohydrate (1.0 eq) in acetone, add 1,4-dithiane-2,5-diol (0.6 eq) and a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Cool the residue to 0-5 °C and slowly add a 1% solution of triethylamine in heptane to promote precipitation.

-

Stir the slurry at 0 °C for 2-3 hours.

-

Collect the solid product by filtration, wash with cold hexane, and dry under vacuum to afford the title compound as a white solid.

Protocol 2: ZrCl₄-Mediated Glycosylation [9]

-

Suspend cytosine (1.2 eq) in an appropriate solvent (e.g., acetonitrile) and add hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate. Reflux the mixture until a clear solution is obtained, then cool to room temperature.

-

In a separate flask, dissolve the (2R,5S)-L-menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate intermediate (1.0 eq) in acetonitrile.

-

Add zirconium tetrachloride (ZrCl₄, 0.5 eq) to the oxathiolane solution and stir.

-

Add the prepared silylated cytosine solution to the reaction mixture.

-

Stir the reaction at room temperature for several hours, monitoring by HPLC.

-

Upon completion, quench the reaction with an aqueous workup.

-

Extract the product with an organic solvent and purify to obtain the protected lamivudine intermediate.

Conclusion

The synthesis of lamivudine is a testament to the power of stereocontrolled synthesis in modern pharmaceutical manufacturing. The challenge posed by the drug's critical stereochemistry has been met through the development of a highly efficient and elegant pathway. The central element of this success is the strategic use of a chiral 1,3-oxathiolane intermediate, specifically the L-menthol-derived (2R,5S)-L-Menthyl-5-(acetyloxy)-1,3-oxathiolane-2-carboxylate . This molecule acts as the cornerstone, enabling the diastereoselective construction of the oxathiolane ring and directing the stereochemical outcome of the crucial Vorbrüggen glycosylation. By understanding the synthesis, function, and mechanistic role of this pivotal intermediate, researchers and drug development professionals can appreciate the sophisticated chemistry that underpins the large-scale production of this life-saving medication.

References

-

Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1,3-Oxathiolane Nucleoside, Lamivudine, via ZrCl4-Mediated N-Glycosylation. Organic Process Research & Development, 24(3), 387–397. Available at: [Link]

-

Aher, U. P., et al. (2020). Large-Scale Stereoselective Synthesis of 1, 3-Oxathiolane Nucleoside, Lamivudine via ZrCl 4 -Mediated N-Glycosylation. ResearchGate. Available at: [Link]

-

Bultinck, P., et al. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation. The Journal of Organic Chemistry, 87(5), 2887–2897. Available at: [Link]

-

Hu, L., et al. (2013). Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution. Chemical Communications, 49(85), 9956-9958. Available at: [Link]

-

Kashinath, K., et al. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development, 24(10), 2266–2270. Available at: [Link]

-

Kumar, V., et al. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2715–2755. Available at: [Link]

-

Synfacts. (2020). Synthesis of Lamivudine. Thieme, 16(06), 0620. Available at: [Link]

-

Yaqub, M., et al. (2010). Synthetic Approaches to Lamivudine: An Anti-HIV AIDs and Anti-Hepititus B Drug. Asian Journal of Chemistry, 22(6), 4961-4968. Available at: [Link]

-

PubMed. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation. Available at: [Link]

-

ResearchGate. (2022). Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane–Sodium Iodide-Promoted Vorbrüggen Glycosylation. Available at: [Link]

- Google Patents. (2010). Process for stereoselective synthesis of lamivudine.

-

ResearchGate. (2005). Practical Enantioselective Synthesis of Lamivudine (3TC) via a Dynamic Kinetic Resolution. Available at: [Link]

- Google Patents. (2008). A process for stereoselective synthesis of lamivudine.

-

Mandala, D., et al. (2017). Semi-continuous multi-step synthesis of lamivudine. Reaction Chemistry & Engineering, 2(3), 353-360. Available at: [Link]

-

PubMed. (2017). Semi-continuous multi-step synthesis of lamivudine. Available at: [Link]

- Google Patents. (2009). Lamivudine diastereoselective synthesis method.

- Google Patents. (2009). Synthesis method of lamivudine intermediate.

- Google Patents. (2011). An improved process for the manufacture of lamivudine.

-

Semantic Scholar. (2020). Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Available at: [Link]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Efficient asymmetric synthesis of lamivudine via enzymatic dynamic kinetic resolution - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC45551C [pubs.rsc.org]

- 3. CN101544632A - Lamivudine diastereoselective synthesis method - Google Patents [patents.google.com]

- 4. CN101362752A - Synthesis method of lamivudine intermediate - Google Patents [patents.google.com]

- 5. (2R,5R)-5-Hydroxy-1,3-oxathiolane-2-carboxylic acid (1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl ester | 147126-62-3 [chemicalbook.com]

- 6. Semi-continuous multi-step synthesis of lamivudine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. scbt.com [scbt.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. WO2011141805A2 - An improved process for the manufacture of lamivudine - Google Patents [patents.google.com]

- 14. [PDF] Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation. | Semantic Scholar [semanticscholar.org]

- 15. Synthesis of (±)-Emtricitabine and (±)-Lamivudine by Chlorotrimethylsilane-Sodium Iodide-Promoted Vorbrüggen Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 1,3-Oxathiolane Acetate Derivatives as Pivotal Intermediates in Antiviral Drug Synthesis

Executive Summary

The 1,3-oxathiolane ring system represents a cornerstone in modern antiviral therapy, forming the core scaffold of several essential nucleoside reverse transcriptase inhibitors (NRTIs). This guide provides an in-depth technical analysis of the discovery, synthesis, and application of key 1,3-oxathiolane intermediates, with a particular focus on acetate derivatives that are critical for the large-scale manufacturing of drugs like Lamivudine (3TC) and Emtricitabine (FTC). These medications are fundamental components in the treatment regimens for HIV and Hepatitis B.[1][2] We will explore the causality behind synthetic strategies, detailing stereoselective protocols and the mechanistic principles that ensure the production of the therapeutically active enantiomer. This document is intended for researchers, chemists, and professionals in the field of drug development who seek a comprehensive understanding of this vital class of pharmaceutical intermediates.

Part 1: The 1,3-Oxathiolane Scaffold: A Cornerstone of Antiviral Therapy

Mechanism of Action: Viral Chain Termination

The therapeutic efficacy of 1,3-oxathiolane nucleoside analogues stems from their ability to act as deceptive substrates for viral reverse transcriptase (RT).[2] In infected cells, these drug molecules are phosphorylated by host cellular kinases to their active triphosphate form.[2][3] This activated analogue then competes with natural deoxynucleotides for incorporation into the nascent viral DNA strand being synthesized by the RT enzyme.

The defining structural feature of these drugs is the replacement of the 3'-carbon of the natural deoxyribose sugar ring with a sulfur atom, thereby eliminating the 3'-hydroxyl group.[2] The 3'-hydroxyl group is essential for forming the phosphodiester bond required for DNA chain elongation. Its absence in the incorporated drug molecule results in the immediate and irreversible termination of DNA synthesis, effectively halting viral replication.[3]

Caption: Mechanism of action for 1,3-oxathiolane nucleoside analogues.

The Critical Role of Stereochemistry

The 1,3-oxathiolane core contains two stereocenters, leading to four possible stereoisomers. Extensive research has demonstrated that the biological activity is almost exclusively associated with the β-configured L-(-)-enantiomer (the unnatural sugar configuration).[2] For instance, the β-L-(-)-enantiomer of Emtricitabine is significantly more potent against HIV-1 than its corresponding β-D-(+)-enantiomer, and it exhibits lower host cell toxicity.[2] Consequently, the primary challenge in the synthesis of these drugs is the development of highly efficient and scalable methods to produce the desired single enantiomer, making stereocontrol the most critical aspect of the manufacturing process.

Part 2: Synthesis of Key 1,3-Oxathiolane Intermediates

The industrial synthesis of Lamivudine and Emtricitabine hinges on the production of an enantiomerically pure 1,3-oxathiolane intermediate, typically a protected hydroxy or acetoxy derivative. The acetate group at the anomeric position (C5) serves as an excellent leaving group during the subsequent crucial N-glycosylation step.

Foundational Strategy: Dynamic Kinetic Resolution (DKR)

The original and still widely used manufacturing approach, developed at GSK, employs a dynamic kinetic resolution (DKR) to generate the optically pure hydroxyoxathiolane intermediate.[4] This process is a testament to elegant chemical engineering, where stereochemistry is controlled through the use of a chiral auxiliary coupled with selective crystallization.

Causality Behind Experimental Choices:

-

Chiral Auxiliary: L-menthol is selected as the chiral auxiliary. It is a naturally abundant, inexpensive, and highly crystalline chiral alcohol. When reacted with the oxathiolane precursor, it forms a mixture of diastereomeric esters.

-

Dynamic Resolution: The key to the process is that the diastereomers can interconvert (epimerize) in solution under the reaction conditions.

-

Selective Crystallization: One of the diastereomers has significantly lower solubility and selectively crystallizes from the reaction mixture. According to Le Châtelier's principle, as this isomer is removed from the solution via crystallization, the equilibrium shifts to continuously produce more of it, theoretically allowing for a quantitative conversion of the racemic starting material into a single, desired diastereomer.

Caption: Workflow for Dynamic Kinetic Resolution (DKR).

A Supply-Centered Approach: Sulfenyl Chloride Chemistry

More recent innovations have focused on developing synthetic routes that rely on low-cost, high-volume commodity chemicals, a strategy termed "supply-centered synthesis".[1][4] This approach bypasses some of the complexities of earlier methods by constructing the oxathiolane ring from acyclic precursors.

Causality Behind Experimental Choices:

-

Starting Materials: This route leverages fundamental building blocks like chloroacetic acid, sodium thiosulfate, and vinyl acetate.[1][5][6] These are inexpensive and readily available on a massive industrial scale.[5]

-

Key Reaction: The core transformation involves the generation of a sulfenyl chloride, which then undergoes a regioselective 1,2-insertion into the double bond of vinyl acetate.[4] This elegantly constructs the required carbon-sulfur bond and sets the oxidation state at the anomeric carbon in a single step.

-

Cyclization: The resulting dichlorinated intermediate is then cyclized in water to form the desired oxathiolane ring.[1][4] The reaction pH is critical during this step; maintaining a pH between 3 and 4 gives the highest yields by balancing the necessary acid-catalyzed hydrolysis of the acetate with the prevention of base-induced decomposition.[1][5]

Experimental Protocol: Synthesis of Oxathiolane Intermediate via Sulfenyl Chloride This protocol is a generalized representation based on published literature and should be adapted and optimized for specific laboratory conditions.

-

Preparation of Thiol Precursor: Thioglycolic acid is esterified with L-menthol in toluene to produce the L-menthyl thioglycolate (MTG) intermediate in high yield (~98%).[4]

-

Formation of Dichlorinated Intermediate: The MTG is dissolved in a suitable solvent and cooled to 0°C. Sulfuryl chloride is added to generate the sulfenyl chloride in situ. The mixture is further cooled (e.g., to -20°C) before the dropwise addition of vinyl acetate. Excess sulfuryl chloride also achieves the necessary α-chlorination of the ester.[4][5]

-

Cyclization: After the reaction is complete, the solvent is removed. Acetonitrile and water are added to the chlorinated intermediate residue. The mixture is heated to approximately 70°C. The pH is carefully maintained between 3 and 4 using base additions as needed.[1][5]

-

Isolation: Upon completion, the product is extracted with toluene and isolated via crystallization, often using hexanes as an anti-solvent, to yield the desired hydroxyoxathiolane intermediate.[4]

Quantitative Data Summary

| Synthesis Route | Key Reagents | Typical Overall Yield | Stereoselectivity Control | Reference |

| Dynamic Kinetic Resolution | L-Menthol, Glyoxylic Acid | Good to Excellent | Crystallization-induced DKR | [4] |

| Sulfenyl Chloride Chemistry | L-Menthyl Thioglycolate, Vinyl Acetate, SO₂Cl₂ | ~56-69% | Chiral auxiliary (L-menthol) | [1][4][5] |

Part 3: Application in Drug Synthesis: The N-Glycosylation Step

The enantiopure 1,3-oxathiolane acetate intermediate is the linchpin for introducing the nucleobase. This is achieved through a stereoselective N-glycosylation reaction, most commonly a variation of the Vorbrüggen glycosylation.

The Vorbrüggen Glycosylation Mechanism

This reaction couples the sugar moiety (the oxathiolane) with a silylated nucleobase in the presence of a Lewis acid catalyst.

Mechanistic Insights:

-

Activation: A Lewis acid (e.g., TMS-triflate, SnCl₄) activates the anomeric acetate, facilitating its departure as a leaving group. This process is aided by anchimeric assistance from the ring sulfur atom, leading to the formation of a stabilized oxonium ion intermediate.[7]

-

Stereochemical Inversion: The oxonium ion is then attacked by a nucleophile (e.g., iodide from TMSI). This attack preferentially occurs from the opposite face, leading to a thermodynamically preferred trans-substituted intermediate.[7]

-

SN2-like Glycosylation: The silylated nucleobase (e.g., silylated 5-fluorocytosine) then performs an Sₙ2-like displacement of the iodide. This second inversion of stereochemistry results in the final product having the desired cis configuration, where the nucleobase and the substituent at the C2 position are on the same side of the ring.[7] The use of specific promoters like chlorotrimethylsilane and sodium iodide in the presence of water has been shown to be highly effective in driving this diastereoselectivity.[7]

Caption: Key stages of the stereoselective N-glycosylation reaction.

Experimental Workflow: Synthesis of Emtricitabine (FTC)

This is a representative workflow based on established patent literature.[8][9]

-

Silylation of Nucleobase: 5-fluorocytosine is refluxed with an excess of a silylating agent, such as hexamethyldisilazane (HMDS), in the presence of a catalytic amount of an acid (e.g., methanesulfonic acid) in a solvent like toluene. The solvent is then removed under vacuum to yield the silylated 5-fluorocytosine.[8]

-

Coupling Reaction: The silylated base is redissolved in an anhydrous solvent (e.g., methylene chloride). A solution of the enantiopure 1,3-oxathiolane acetate intermediate in the same solvent is added, followed by the Lewis acid catalyst (e.g., TMS-triflate or a pre-formed TMSI/water system). The reaction is stirred until completion.[7][8]

-

Work-up and Deprotection: The reaction is quenched, and the crude coupled product is worked up. The remaining protecting groups (e.g., the L-menthyl ester at C2) are removed, typically via reduction with a reagent like sodium borohydride.[9]

-

Crystallization: The final Emtricitabine active pharmaceutical ingredient (API) is purified by crystallization from a suitable solvent system, such as methanol/isopropyl acetate, to yield the final product with high purity.[8]

Conclusion

The discovery and development of synthetic routes to 1,3-oxathiolane acetate intermediates have been a triumph of process chemistry, enabling the cost-effective, large-scale production of life-saving antiviral drugs. The elegance of these syntheses lies in their meticulous control of stereochemistry, whether through dynamic kinetic resolution or the strategic use of chiral auxiliaries in acyclic constructions. Understanding the mechanistic underpinnings of these transformations, from ring formation to the critical N-glycosylation step, provides invaluable insights for the continued innovation and optimization of pharmaceutical manufacturing. The principles demonstrated in the synthesis of these intermediates serve as a powerful template for the development of future therapeutic agents.

References

-

Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation. Organic Process Research & Development - ACS Publications. [Link]

- US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents.

-

An Improved Synthesis of Lamivudine and Emtricitabine | Request PDF. ResearchGate. [Link]

- CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents.

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC. National Institutes of Health (NIH). [Link]

-

Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research. [Link]

-

Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. - ResearchGate. ResearchGate. [Link]

-

Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC. National Institutes of Health (NIH). [Link]

-

Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint Driven Innovation. Semantic Scholar. [Link]

-

Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of an Oxathiolane Drug Substance Intermediate Guided by Constraint-Driven Innovation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. US7534885B2 - Process and intermediates for preparing emtricitabine - Google Patents [patents.google.com]

- 9. CN101391997B - Method for synthesizing emtricitabine intermediate - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a heterocyclic compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and spectroscopic analysis of analogous structures to present a predictive yet robust profile. The guide covers proposed synthetic routes, detailed predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), physicochemical properties, and a discussion of its potential biological significance, particularly in the context of drug discovery. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel heterocyclic scaffolds.

Introduction and Chemical Identity

This compound belongs to the 1,3-oxathiolane class of five-membered heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry, most notably as the core of several antiviral drugs, including the nucleoside reverse transcriptase inhibitors lamivudine and emtricitabine.[1] While the subject of this guide is a non-nucleoside analogue, the inherent chemical properties and stereochemical complexity of the oxathiolane ring make it a valuable scaffold for the development of new therapeutic agents.[1] This guide aims to provide a foundational understanding of this specific derivative to facilitate further research and application.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | This compound | AiFChem |

| CAS Number | 143446-73-5 | AiFChem |

| Molecular Formula | C₁₀H₁₆O₄S | AiFChem |

| Molecular Weight | 232.30 g/mol | AiFChem |

| Canonical SMILES | CCC(=O)CC(C1CSOC1OC(=O)C) | PubChem CID 139038470 (Predicted) |

| InChI Key | NVOKHIMPUKEFNE-UHFFFAOYSA-N | AiFChem |

Physicochemical Properties (Predicted)

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Physical State | Colorless to pale yellow oil | Similar medium-sized organic molecules with comparable functional groups are often liquids at room temperature. |

| Boiling Point | > 250 °C at 760 mmHg | Based on structurally related compounds of similar molecular weight. For example, 4-Oxopentyl acetate has a boiling point of 213.9°C. The addition of the oxathiolane ring would be expected to increase the boiling point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Limited solubility in water. | The presence of polar ester and ketone functional groups would impart some polarity, but the overall hydrocarbon backbone suggests good solubility in organic solvents. The solubility of some 1,3-oxathiolane derivatives in water has been explored, with modifications often required to enhance it.[2] |

| Density | ~1.1 - 1.2 g/cm³ | Based on the densities of other oxathiolane and acetate-containing compounds. |

Proposed Synthesis

The synthesis of this compound can be envisioned through the acid-catalyzed reaction of a suitable carbonyl compound with a mercaptoalcohol derivative. A plausible synthetic route is outlined below. The key step is the formation of the 1,3-oxathiolane ring via condensation.

Scheme 1: Proposed Synthesis of this compound

Caption: Proposed synthesis via acid-catalyzed condensation.

Detailed Protocol:

-

Synthesis of 2-Mercapto-1-acetoxyethane (if not commercially available): This starting material can be prepared from 2-mercaptoethanol by acetylation with acetic anhydride in the presence of a base like pyridine or triethylamine.

-

Condensation Reaction:

-

To a solution of 3-oxohexanal (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane) is added 2-mercapto-1-acetoxyethane (1.1 eq).

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid, is added to the mixture.

-

The reaction is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Purification:

-

Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

-

Spectroscopic Characterization (Predicted)

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The following are the predicted key signals and their assignments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers, which can lead to diastereomers and complex splitting patterns.

Table 3: Predicted ¹H NMR Chemical Shifts

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| CH₃ (acetate) | ~2.0 - 2.2 | Singlet (s) | Typical range for acetate methyl protons. |

| CH₃ (pentyl) | ~0.9 | Triplet (t) | Terminal methyl group of the pentyl chain. |

| CH₂ (pentyl, adjacent to CH₃) | ~1.6 | Sextet (sxt) | Methylene group in the pentyl chain. |

| CH₂ (pentyl, adjacent to C=O) | ~2.5 | Triplet (t) | Methylene group alpha to the ketone. |

| CH₂ (oxopentyl, adjacent to oxathiolane) | ~1.8 - 2.1 | Multiplet (m) | Diastereotopic protons due to adjacent chiral center. |

| CH (oxathiolane, C2) | ~5.0 - 5.5 | Multiplet (m) | Acetal proton, typically downfield. |

| CH₂ (oxathiolane, C5) | ~3.0 - 3.5 | Multiplet (m) | Methylene protons adjacent to sulfur. |

| CH (oxathiolane, C4) | ~5.8 - 6.2 | Multiplet (m) | Proton on the carbon bearing the acetate group, significantly downfield. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

Table 4: Predicted ¹³C NMR Chemical Shifts

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (ketone) | ~205 - 215 | Typical range for a ketone carbonyl. |

| C=O (ester) | ~170 - 175 | Typical range for an ester carbonyl. |

| CH (oxathiolane, C2) | ~80 - 90 | Acetal carbon. |

| CH (oxathiolane, C4) | ~70 - 80 | Carbon bearing the acetate group. |

| CH₂ (oxathiolane, C5) | ~35 - 45 | Carbon adjacent to sulfur. |

| CH₂ (pentyl, adjacent to C=O) | ~40 - 50 | Alpha-carbon to the ketone. |

| CH₂ (oxopentyl, adjacent to oxathiolane) | ~30 - 40 | |

| CH₂ (pentyl) | ~20 - 30 | |

| CH₃ (acetate) | ~20 - 25 | |

| CH₃ (pentyl) | ~13 - 15 |

Infrared (IR) Spectroscopy

The IR spectrum will clearly show the presence of the two carbonyl groups.

Table 5: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O (ester) | ~1740 - 1750 | Strong, sharp | Characteristic stretching frequency for saturated esters.[3] |

| C=O (ketone) | ~1710 - 1725 | Strong, sharp | Characteristic stretching frequency for saturated ketones.[4] |

| C-O (ester) | ~1230 - 1250 and ~1000-1100 | Strong | Two distinct C-O stretching bands are expected for an ester.[3] |

| C-H (sp³) | ~2850 - 3000 | Medium | Stretching vibrations of the alkyl groups. |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show fragmentation patterns characteristic of the functional groups present.

-

Molecular Ion (M⁺): A peak at m/z = 232 corresponding to the molecular weight of the compound may be observed, though it might be of low intensity.

-

Key Fragmentation Pathways:

-

Loss of the acetyl group (CH₃CO•, 43 u) or acetoxy group (CH₃COO•, 59 u).

-

Alpha-cleavage adjacent to the ketone and the oxathiolane ring.

-

Cleavage of the oxathiolane ring.

-

McLafferty rearrangement involving the ketone carbonyl is possible if a gamma-hydrogen is available on the pentyl chain.[5]

-

Experimental Workflow for Synthesis and Characterization

A robust workflow is essential for the successful synthesis and validation of this compound.

Caption: Workflow for synthesis and characterization.

Potential Applications and Biological Relevance

The 1,3-oxathiolane ring is a privileged scaffold in medicinal chemistry, primarily due to its role in successful antiviral drugs.[1] While this compound is a non-nucleoside analogue, it shares the core heterocyclic structure. Such non-nucleoside derivatives could be investigated for a range of biological activities.

-

Antiviral Activity: The structural similarity to the core of lamivudine suggests potential, albeit likely different, antiviral properties. It could be screened against various viruses, including HIV, HBV, and influenza.[6]

-

Antibacterial and Antifungal Activity: Various heterocyclic compounds, including those containing sulfur and oxygen, have demonstrated antimicrobial properties.[7]

-

Enzyme Inhibition: The ketone and ester functionalities could serve as points of interaction with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

-

Synthetic Intermediate: This molecule could also serve as a versatile intermediate for the synthesis of more complex molecules, utilizing the reactivity of the ketone and the potential for modification of the acetate group.

Conclusion

This compound is a molecule with significant potential stemming from its 1,3-oxathiolane core. While specific experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential applications. The proposed synthetic route is based on well-established organic reactions, and the predicted spectroscopic data offer a clear roadmap for structural verification. The insights provided herein are intended to serve as a valuable resource for researchers interested in exploring the chemistry and biological activity of this and related heterocyclic compounds, fostering further investigation into their potential as novel therapeutic agents or valuable synthetic building blocks.

References

- Desai, N. C., Trivedi, A. R., & Bhatt, N. (2012). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 4(11), 4842-4848.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139038470, this compound. Retrieved from [Link]

- Singh, R. K., Kumar, R., & Singh, R. (2019). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 15, 2748–2788.

-

LookChem. (n.d.). 4-Oxopentyl acetate. Retrieved from [Link]

- Zaleska, B., Karelus, M., Zadora, E., & Kruszewska, H. (2005).

- Work, D. N. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy, 33(7), 14-19.

-

LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Li, W., Zhang, L., Liu, Y., Dai, J., Zhang, H., & De Clercq, E. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T-705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. Medicinal Chemistry, 14(6), 633-640.

-

Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. Retrieved from [Link]

-

LibreTexts. (2022). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T- 705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

An In-depth Technical Guide to 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate and its Analogues: Synthesis, Properties, and Potential Applications

This technical guide provides a comprehensive overview of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate, a non-nucleoside 1,3-oxathiolane derivative, and its analogues. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, chemical properties, potential biological activities, and applications of this emerging class of compounds. This guide moves beyond a simple recitation of facts to explain the scientific rationale behind experimental design and to propose avenues for future research and development.

Introduction: The 1,3-Oxathiolane Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The 1,3-oxathiolane ring is a five-membered heterocycle containing one oxygen and one sulfur atom at positions 1 and 3, respectively. This scaffold is of significant interest in medicinal chemistry, most notably for its central role in a class of potent antiviral drugs known as nucleoside reverse transcriptase inhibitors (NRTIs), such as lamivudine and emtricitabine.[1] These drugs are crucial components in the treatment of HIV and Hepatitis B infections.[1] The mechanism of action for these nucleoside analogues involves their in vivo phosphorylation to the corresponding triphosphate, which then competes with natural deoxynucleotides for incorporation into viral DNA, leading to chain termination.[1]

While the focus has predominantly been on nucleoside analogues, the inherent chemical properties of the 1,3-oxathiolane ring suggest that non-nucleoside derivatives also hold significant, yet largely unexplored, therapeutic potential. This guide specifically delves into this compound, a compound featuring a keto-alkyl side chain at the 2-position and an acetate group at the 4-position. This substitution pattern deviates from the typical hydroxymethyl and nucleobase moieties of antiviral drugs, opening up new avenues for biological activity.

This document will explore a plausible synthetic pathway to this target molecule, discuss its chemical characteristics, and, by drawing parallels with structurally related compounds, propose potential biological activities and applications for this novel class of 1,3-oxathiolane derivatives.

Synthesis of this compound: A Proposed Synthetic Strategy

Step 1: Synthesis of the Key Intermediate: 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol

The formation of the 1,3-oxathiolane ring is typically achieved through the acid-catalyzed reaction of a carbonyl compound with a 1,2-mercaptoalcohol. In our proposed synthesis, 2-pentanone will serve as the carbonyl component to introduce the 2-oxopentyl side chain, and 3-mercapto-1,2-propanediol will provide the backbone of the 1,3-oxathiolan-4-ol ring.

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-pentanone (1.0 equivalent), 3-mercapto-1,2-propanediol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents) in a suitable solvent such as toluene.

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the condensation reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete (as indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature. Wash the organic layer successively with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol, can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Azeotropic Removal of Water: The condensation reaction is a reversible equilibrium. By removing water as it is formed, the equilibrium is driven towards the formation of the 1,3-oxathiolane product, thereby increasing the reaction yield.

-

Acid Catalyst: The acid catalyst (p-TsOH) protonates the carbonyl oxygen of 2-pentanone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiol group of 3-mercapto-1,2-propanediol.

-

Stoichiometry: A slight excess of 3-mercapto-1,2-propanediol is used to ensure the complete conversion of the limiting reagent, 2-pentanone.

Step 2: Acetylation of 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol

The final step in the proposed synthesis is the acetylation of the hydroxyl group at the 4-position of the 1,3-oxathiolane ring. This is a standard esterification reaction that can be readily achieved using acetic anhydride in the presence of a base catalyst, such as pyridine.[2][3]

Detailed Experimental Protocol (Proposed):

-

Reaction Setup: Dissolve the purified 2-(2-Oxopentyl)-1,3-oxathiolan-4-ol (1.0 equivalent) in pyridine. Cool the solution in an ice bath.

-

Reaction Execution: Slowly add acetic anhydride (1.2 equivalents) to the cooled solution. Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent such as ethyl acetate. Wash the organic layer sequentially with 1 M HCl to remove pyridine, followed by saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product, this compound, can be further purified by column chromatography if necessary.

Causality Behind Experimental Choices:

-

Pyridine as a Catalyst and Solvent: Pyridine serves a dual role. It acts as a base to neutralize the acetic acid byproduct of the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst by forming a highly reactive acetylpyridinium ion intermediate.

-

Acetic Anhydride: Acetic anhydride is a more reactive acetylating agent than acetic acid, allowing the reaction to proceed under milder conditions.

Analogues of this compound

The synthetic strategy outlined above is versatile and can be adapted to produce a wide range of analogues by varying the starting ketone and the acylating agent. This allows for the systematic exploration of structure-activity relationships (SAR).

Variation of the 2-Alkyl Ketone Side Chain

By replacing 2-pentanone with other ketones, a library of analogues with different alkyl or aryl-alkyl side chains at the 2-position can be synthesized. This would allow for the investigation of how the length, branching, and electronic properties of this side chain influence biological activity.

Table 1: Potential Ketone Starting Materials for Analogue Synthesis

| Ketone | Resulting Side Chain at C2 |

| Acetone | 2-Oxopropyl |

| 2-Butanone | 2-Oxobutyl |

| 3-Pentanone | 3-Oxopentyl |

| Cyclohexanone | Spiro-cyclohexyl |

| Acetophenone | 2-Oxo-2-phenylethyl |

Variation of the Acyl Group at the 4-Position

Similarly, by using different acid anhydrides or acid chlorides in the final acylation step, the acetate group at the 4-position can be replaced with other ester functionalities. This would enable the study of how the steric and electronic properties of the ester group affect the compound's properties, such as its lipophilicity and susceptibility to hydrolysis by esterases.

Table 2: Potential Acylating Agents for Analogue Synthesis

| Acylating Agent | Resulting Ester Group at C4 |

| Propionic anhydride | Propionate |

| Butyric anhydride | Butyrate |

| Benzoyl chloride | Benzoate |

| Pivaloyl chloride | Pivalate |

Potential Biological Activities and Structure-Activity Relationships

While there is a lack of direct biological data for this compound, the known activities of related 1,3-oxathiolane derivatives provide a strong basis for hypothesizing its potential therapeutic applications.

Antimicrobial and Antifungal Potential

Several studies have reported the antimicrobial and antifungal activities of non-nucleoside 1,3-oxathiolane derivatives, particularly 1,3-oxathiolan-5-ones. The presence of the sulfur atom and the overall heterocyclic structure are thought to contribute to this activity. It is plausible that this compound and its analogues could exhibit similar properties.

Proposed Structure-Activity Relationship (SAR) Exploration:

-

The 2-Ketoalkyl Side Chain: The length and branching of the alkyl chain could influence the compound's lipophilicity, which is a critical factor for membrane permeability in bacteria and fungi. The ketone functionality itself may also play a role in interacting with biological targets.

-

The 4-Acyl Group: The nature of the ester group at the 4-position could act as a prodrug moiety. Hydrolysis of the ester by cellular esterases could release the corresponding 1,3-oxathiolan-4-ol, which may be the active form of the molecule. Varying the ester group would modulate the rate of this hydrolysis and, consequently, the pharmacokinetic profile of the compound.

Cytotoxicity and Anticancer Potential

Some 1,3-oxathiolane derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines.[3][4] The mechanism of this cytotoxicity is not always well-defined but could involve interference with cellular metabolic pathways or induction of apoptosis. Therefore, it would be prudent to evaluate this compound and its analogues for their cytotoxic effects against a panel of cancer cell lines.

Future Directions and Applications in Drug Development

The class of compounds represented by this compound presents a promising, yet underexplored, area for drug discovery. The proposed synthetic route provides a clear path for accessing these molecules and a diverse library of analogues.

Key areas for future investigation include:

-

Comprehensive Biological Screening: A thorough evaluation of the antimicrobial, antifungal, and cytotoxic activities of a library of analogues is essential to identify lead compounds and to establish clear structure-activity relationships.

-

Mechanism of Action Studies: For any active compounds identified, detailed mechanistic studies will be crucial to understand how they exert their biological effects. This could involve identifying their cellular targets and pathways.

-

Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds will be necessary for their further development as potential therapeutic agents.

The flexibility of the 1,3-oxathiolane scaffold, combined with the potential for diverse functionalization at the 2- and 4-positions, makes this class of compounds an attractive starting point for the development of novel therapeutics in areas of unmet medical need, such as infectious diseases and oncology.

Conclusion

This technical guide has provided a detailed overview of this compound and its analogues, a novel class of non-nucleoside 1,3-oxathiolane derivatives. While direct experimental data for the target compound is limited, a robust and plausible synthetic strategy has been proposed based on established chemical principles. By drawing on the known biological activities of related compounds, a strong rationale has been presented for the investigation of these molecules as potential antimicrobial, antifungal, and cytotoxic agents. The versatility of the synthetic route allows for the creation of a diverse library of analogues, which will be instrumental in elucidating structure-activity relationships and identifying lead compounds for further development. This guide serves as a foundational resource to stimulate and direct future research into this promising area of medicinal chemistry.

References

-

Upadhyaya, S., & Bauer, L. (1992). Reactions of aromatic ketones with 3‐mercapto‐1,2‐propanediol. Synthesis of cis‐ and trans‐2‐alkyl‐2‐aryl‐(1,3‐oxathiolane‐5‐methanols and 1,3‐dioxolane‐4‐methanethiols). Journal of Heterocyclic Chemistry, 29(3), 683-691. [Link]

-

Glycoscience Protocols. (2021). O-Acetylation using acetic anhydride in pyridine. GlycoPODv2. [Link]

-

Bonner, T. G., & Mcnamara, P. (1968). The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride. Journal of The Chemical Society B: Physical Organic, 795-799. [Link]

-

Aher, U. P., Srivastava, D., Singh, G. P., & Jayashree, B. S. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

Kashyap, D. K., et al. (2015). Innate synthesis of 1,3-oxathiolan-5-one derivatives & its antimicrobial potential. Journal of Chemical and Pharmaceutical Research, 7(8), 108-113. [Link]

-

Hamama, W. S., et al. (2017). Peculiar Reaction Chemical Reactivity Behavior of 1,3-Oxathiolane-5-one Towards Various Reagents: Assisted by Molecular Modeling Studies and in Vitro Antioxidant and Cytotoxicity Evaluation. Polycyclic Aromatic Compounds, 39(5), 434-446. [Link]

-

Franchini, S., et al. (2012). Synthesis of 5-methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. Medicinal Chemistry, 8(5), 769-778. [Link]

Sources

- 1. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride | Semantic Scholar [semanticscholar.org]

- 4. Synthesis of 5-methyl-1,3-oxathiolane-based nucleoside analogues as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oxathiolane Ring: A Cornerstone of Modern Nucleoside Analogue Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The oxathiolane ring system represents a pivotal structural motif in the design of potent nucleoside analogues, leading to the development of blockbuster antiviral drugs. This guide provides a comprehensive technical overview of the oxathiolane nucleoside core, intended for professionals in drug discovery and development. We will delve into the nuanced stereochemistry that dictates biological activity, explore established and innovative synthetic pathways, elucidate the mechanism of action, and detail the methodologies for biological evaluation. This document is structured to serve as a practical reference, integrating established scientific principles with actionable experimental insights.

Introduction: The Rise of a Privileged Scaffold

The modification of the sugar moiety in nucleosides has been a fruitful strategy in the quest for effective antiviral and anticancer agents.[1] Among these modifications, the replacement of the 3'-carbon of the ribose ring with a sulfur atom, forming a 1,3-oxathiolane ring, has proven to be a particularly successful approach.[2] This structural alteration confers unique stereochemical and conformational properties that are exploited for therapeutic benefit.

The discovery that the unnatural L-enantiomers of oxathiolane nucleosides possess superior antiviral activity and a more favorable toxicity profile compared to their D-counterparts was a paradigm shift in the field.[3][4] This unexpected finding challenged the long-held belief that only nucleosides with natural D-stereochemistry could be effective therapeutic agents. The clinical success of lamivudine (3TC) and emtricitabine (FTC) as cornerstone therapies for HIV and HBV is a testament to the power of this unique heterocyclic system.[5][6]

This guide will provide a deep dive into the core aspects of oxathiolane nucleoside analogues, offering both foundational knowledge and practical insights for researchers in the field.

The Critical Role of Stereochemistry

The biological activity of oxathiolane nucleosides is intrinsically linked to their stereochemistry at the C2 and C4 positions of the oxathiolane ring (corresponding to the 1' and 4' positions of a natural nucleoside). The relative orientation of the nucleobase at C5 and the hydroxymethyl group at C2 determines whether the analogue is a cis or trans isomer.

It is the cis configuration, where the nucleobase and the hydroxymethyl group are on the same side of the ring, that is associated with potent antiviral activity. Furthermore, as mentioned, the L-enantiomers (specifically the β-L-isomers) have demonstrated the most favorable therapeutic window.[3][4]

The profound impact of stereochemistry on biological activity underscores the necessity for stereocontrolled synthetic strategies.

Synthetic Strategies: Mastering Stereocontrol

The synthesis of enantiomerically pure oxathiolane nucleosides is a key challenge that has been addressed through various innovative approaches. The primary goals of these synthetic routes are the efficient construction of the oxathiolane ring and the stereoselective installation of the nucleobase.[2][3]

Construction of the Oxathiolane Ring

The 1,3-oxathiolane ring is typically formed through the condensation of a protected aldehyde or its equivalent with a thiol-containing compound.[3] A common and effective method involves the reaction of a glyoxylate derivative with a mercaptoacetaldehyde equivalent.[3]

Stereoselective Glycosylation

The crucial step in the synthesis is the stereoselective coupling of the oxathiolane intermediate with a silylated nucleobase. This N-glycosylation reaction must be controlled to favor the formation of the desired β-anomer.[1][2]

Lewis acids play a pivotal role in directing the stereochemical outcome of the glycosylation reaction. Tin(IV) chloride (SnCl4) and trimethylsilyl iodide (TMSI) are commonly employed to promote the formation of the β-anomer.[3] The proposed mechanism involves the formation of a chelated intermediate with the oxathiolane ring, which sterically hinders the approach of the nucleobase from the α-face, thereby favoring β-glycosylation.[3]

Experimental Protocol: Lewis Acid-Mediated Glycosylation

-

Preparation of Silylated Nucleobase: The desired pyrimidine or purine base is silylated using a reagent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in an aprotic solvent like acetonitrile.

-

Coupling Reaction: The enantiomerically pure oxathiolane intermediate (e.g., an acetate or benzoate derivative) is dissolved in a dry solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere.

-

The solution is cooled to 0 °C or room temperature, and the Lewis acid (e.g., SnCl4 or TMSI) is added dropwise.

-

The silylated nucleobase solution is then added to the reaction mixture.

-

The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: The reaction is quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The organic layer is separated, dried, and concentrated. The resulting crude product is purified by column chromatography to isolate the desired β-nucleoside.

Resolution of Racemates

An alternative to asymmetric synthesis is the resolution of a racemic mixture of the oxathiolane intermediate or the final nucleoside product. Both enzymatic and chemical methods have been successfully employed.

Lipases, such as Candida antarctica lipase B (CAL-B) or Pseudomonas fluorescens lipase, can selectively acylate or deacylate one enantiomer of a racemic oxathiolane derivative, allowing for the separation of the two enantiomers.[3][7]

Experimental Protocol: Enzymatic Resolution of an Oxathiolane Intermediate

-

Substrate Preparation: A racemic mixture of a protected 2-hydroxymethyl-1,3-oxathiolane is prepared.

-

Enzymatic Reaction: The racemic substrate is dissolved in an organic solvent (e.g., toluene or tert-butyl methyl ether).

-

An acylating agent (e.g., vinyl acetate) and the lipase (e.g., CAL-B) are added to the solution.

-

The reaction is stirred at a controlled temperature, and the progress is monitored by chiral HPLC.

-

Separation: Once the desired conversion is reached (typically around 50%), the enzyme is filtered off. The acylated enantiomer and the unreacted enantiomer are then separated by column chromatography.

Mechanism of Action: Chain Termination

Oxathiolane nucleoside analogues exert their antiviral effect by acting as chain terminators of viral DNA synthesis.[8] The process involves several key steps:

-

Anabolic Phosphorylation: The nucleoside analogue is first transported into the host cell and then sequentially phosphorylated by host cell kinases to its active triphosphate form.[9]

-

Competitive Inhibition: The resulting triphosphate analogue competes with the natural deoxynucleoside triphosphate (dNTP) for incorporation into the growing viral DNA chain by the viral reverse transcriptase (for retroviruses like HIV) or DNA polymerase (for other viruses like HBV).

-

Chain Termination: Once incorporated, the oxathiolane nucleoside analogue prevents further elongation of the DNA chain because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[8] This leads to the termination of viral DNA replication.

Biological Evaluation: Assessing Potency and Toxicity

The evaluation of novel oxathiolane nucleoside analogues involves a battery of in vitro assays to determine their antiviral activity and cytotoxicity.

Antiviral Activity Assays

The potency of these compounds against viruses like HIV is typically assessed in cell culture systems. Human peripheral blood mononuclear cells (PBMCs) and established T-lymphoid cell lines such as MT-4 or CEM are commonly used models.[6][10]

Experimental Protocol: Anti-HIV Assay in MT-4 Cells

-

Cell Seeding: MT-4 cells are seeded into a 96-well microtiter plate.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Virus Infection: A standardized amount of HIV-1 is added to the wells.

-

Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 4-5 days.

-

Endpoint Measurement: The antiviral activity is determined by measuring the viability of the cells. The cytopathic effect of the virus is inhibited in the presence of an active compound. Cell viability can be quantified using various methods, such as the MTT assay, which measures mitochondrial reductase activity.[11]

-

Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, is calculated.

Cytotoxicity Assays

It is crucial to assess the toxicity of the nucleoside analogues to the host cells to determine their therapeutic index (the ratio of cytotoxicity to antiviral activity). Cytotoxicity is often evaluated in the same cell lines used for the antiviral assays, as well as in other cell types to assess broader toxicity.

Experimental Protocol: Cytotoxicity Assay (MTT Method)

-

Cell Seeding: Cells (e.g., MT-4 or PBMCs) are seeded in a 96-well plate.

-

Compound Addition: Serial dilutions of the test compounds are added to the wells.

-

Incubation: The plates are incubated for the same duration as the antiviral assay.

-

MTT Addition: MTT reagent is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read on a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated.

Structure-Activity Relationships (SAR)

The extensive research on oxathiolane nucleosides has led to a well-defined structure-activity relationship (SAR). Key findings include:

-

Stereochemistry: As discussed, the β-L-cis configuration is optimal for anti-HIV activity.

-

Nucleobase: Modifications to the pyrimidine or purine base can significantly impact activity. For example, the 5-fluoro substitution in emtricitabine enhances its activity compared to lamivudine.[12]

-

Oxathiolane Ring Modifications: Alterations to the oxathiolane ring itself, such as substitutions at the 2' or 5' positions, have been explored, but often lead to a decrease in activity.[13]

Clinical Significance and Future Directions

The clinical impact of oxathiolane nucleosides, particularly lamivudine and emtricitabine, has been immense in the management of HIV and HBV infections.[5] Their high efficacy, good safety profile, and inclusion in fixed-dose combinations have simplified treatment regimens and improved patient outcomes globally.[14]

While these drugs are highly successful, the emergence of drug resistance remains a challenge. Research continues in the field of oxathiolane nucleosides with the aim of:

-

Developing novel analogues with activity against resistant viral strains.

-

Exploring new therapeutic applications, including in oncology.[15]

-

Designing prodrugs to improve pharmacokinetic properties and cellular uptake.

The foundational knowledge of the oxathiolane ring system continues to inspire the design of next-generation nucleoside analogues for a wide range of diseases.

Conclusion

The oxathiolane ring is a privileged scaffold in medicinal chemistry, providing a robust platform for the development of highly effective nucleoside analogue drugs. A thorough understanding of its stereochemistry, synthetic methodologies, and mechanism of action is essential for researchers and drug development professionals. The principles and protocols outlined in this guide are intended to equip scientists with the knowledge to innovate and contribute to this vital area of therapeutic research.

References

-

Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Semantic Scholar. [Link]

-

DiVA portal. (2011). Nucleoside analog cytotoxicity ‐focus on enzyme regulation, metabolism, and development of resistance. [Link]

-

Huryn, D. M., Sluboski, B. C., Tam, S. Y., Weigele, M., Sim, I., Anderson, B. D., Mitsuya, H., & Broder, S. (1992). Synthesis and anti-HIV activity of isonucleosides. Journal of Medicinal Chemistry, 35(13), 2347–2354. [Link]

-

Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. Beilstein Journal of Organic Chemistry, 17, 2680–2715. [Link]

-

Franchini, S., Tait, A., Sorbi, C., & Brasili, L. (2012). Synthesis of 5-methyl-1,3-oxathiolane-based Nucleoside Analogues as Potential Antiviral Agents. Medicinal Chemistry, 8(5), 769–778. [Link]

-

ResearchGate. (n.d.). Mechanism of antiviral action of 1,3-oxathiolane nucleosides, 3TC (1) and FTC (2), as chain terminators. [Link]

-

ResearchGate. (n.d.). Synthesis of cis-(±)-2-Hydroxymethyl-5-(Cytosine-1′-yl)-1,3-Oxathiolane (BCH-189). [Link]

-

World Health Organization. (2014). Pharmacological equivalence and clinical interchangeability of lamivudine and emtricitabine: a review of current literature. [Link]

-

Young, B. (2006). Emtricitabine and Lamivudine May Be Similar, but They Differ in Important Ways. The Body Pro. [Link]

-

World Health Organization. (n.d.). Pharmacological equivalence and clinical interchangeability of lamivudine and emtricitabine. [Link]

-

Ford, N., & Vitoria, M. (2014). Editorial Commentary: Comparative Efficacy of Lamivudine and Emtricitabine: Comparing the Results of Randomized Trials and Cohorts. Clinical Infectious Diseases, 59(11), 1614–1616. [Link]

-

aidsmap. (2014). Do emtricitabine and lamivudine have similar virological efficacy when used in first-line HIV therapy? [Link]

-

Jeong, L. S., et al. (1993). Asymmetric synthesis and biological evaluation of beta-L-(2R,5S)- and alpha-L-(2R,5R)-1,3-oxathiolane-pyrimidine and -purine nucleosides as potential anti-HIV agents. Journal of Medicinal Chemistry, 36(2), 181–195. [Link]

-

De Clercq, E. (2018). The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold. Antiviral Research, 154, 69-87. [Link]

-

ResearchGate. (n.d.). Scheme 19: Synthesis of double-headed nucleosides 85-87 via reversed... [Link]

-

Semantic Scholar. (n.d.). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivatives of T- 705 and Evaluation of Their Anti-influenza A Virus and Anti-HIV Activity. [Link]

-

Shewach, D. S., Li, Y., & Daddona, P. E. (1993). Affinity of the antiviral enantiomers of oxathiolane cytosine nucleosides for human 2'-deoxycytidine kinase. Biochemical Pharmacology, 45(7), 1540–1543. [Link]

-

Beilstein Journals. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. [Link]

-

Ingenta Connect. (2018). Synthesis of a Novel Class of 1,3-oxathiolane Nucleoside Derivati... [Link]

-

Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Nucleoside-based anticancer drugs: Mechanism of action and drug resistance. Current Opinion in Pharmacology, 2(4), 376–381. [Link]

-

Anderson, A. C. (2012). Structure-activity relationship for enantiomers of potent inhibitors of B. anthracis dihydrofolate reductase. Bioorganic & Medicinal Chemistry Letters, 22(18), 5901–5905. [Link]

-

Wikipedia. (n.d.). Racemic mixture. [Link]

-

Aher, U. P., Srivastava, D., Singh, G. P., & S, J. B. (2021). Synthetic strategies toward 1,3-oxathiolane nucleoside analogues. PubMed. [Link]

-

Pearson+. (n.d.). The nucleosides that make up DNA have heterocyclic rings linked t... | Study Prep. [Link]

-

Quora. (n.d.). What is the definition of enantiomerically pure compounds? What is the best way to make them? [Link]

-

Mobashery, S., et al. (2015). Structure-activity relationship for the oxadiazole class of antibiotics. Journal of Medicinal Chemistry, 58(3), 1380–1389. [Link]

-

Locke, J. B., et al. (2014). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. Antimicrobial Agents and Chemotherapy, 58(11), 6431–6441. [Link]

-

MDPI. (2022). Anticancer Cytotoxic Activity of Bispidine Derivatives Associated with the Increasing Catabolism of Polyamines. Molecules, 27(15), 4945. [Link]

-

MDPI. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. Molecules, 26(16), 4958. [Link]

-

ResearchGate. (n.d.). Oxathiolane and Dioxolane Nucleosides: Synthesis and Antiviral Activity. [Link]

Sources

- 1. A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 3. Synthetic strategies toward 1,3-oxathiolane nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. glenresearch.com [glenresearch.com]

- 6. Diverse models for anti-HIV activity of purine nucleoside analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. DOT Language | Graphviz [graphviz.org]

- 9. Engineering Kinases to Phosphorylate Nucleoside Analogs for Antiviral and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. diva-portal.org [diva-portal.org]

- 12. youtube.com [youtube.com]

- 13. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 14. youtube.com [youtube.com]

- 15. journals.asm.org [journals.asm.org]

A Technical Guide to the Retrosynthetic Analysis of 2-(2-Oxopentyl)-1,3-oxathiolan-4-yl acetate